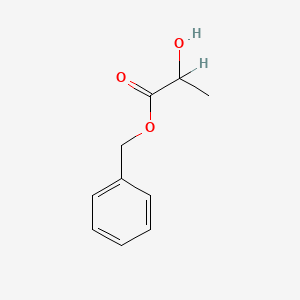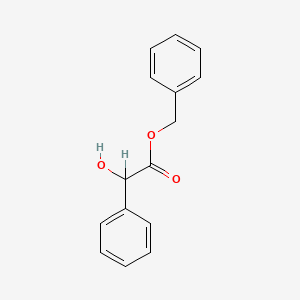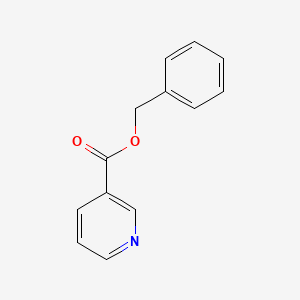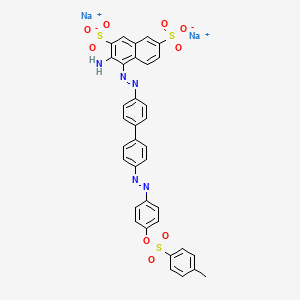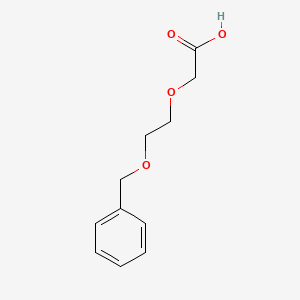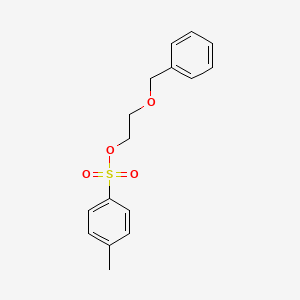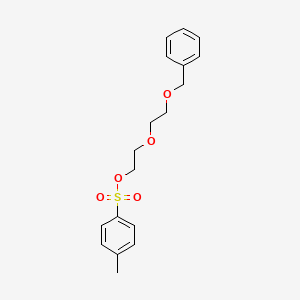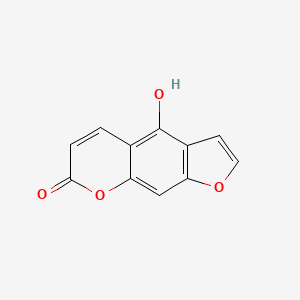
Bergaptol
概述
描述
Bergaptol, also known as 5-hydroxypsoralen or 5-hydroxyfuranocoumarin, is a naturally occurring furanocoumarin. It is widely found in citrus fruits such as lemons and bergamot. This compound is a primary essential metabolite that plays an important role in the growth, development, and reproduction of plants. The molecular formula of this compound is C₁₁H₆O₄, and its molecular weight is 202.16 g/mol .
科学研究应用
香豆素-5-羟基香豆素具有广泛的科学研究应用:
化学: 用作合成其他呋喃香豆素和相关化合物的先驱。
生物学: 研究其在植物防御机制中的作用及其与各种酶的相互作用。
作用机制
香豆素-5-羟基香豆素通过多种机制发挥作用:
酶抑制: 香豆素-5-羟基香豆素抑制细胞色素 P450 酶,特别是 CYP2C9 和 CYP3A4。
抗菌活性: 香豆素-5-羟基香豆素表现出强烈的抗菌作用,并具有抑制群体感应的巨大潜力,群体感应是微生物交流和毒力至关重要的过程.
生化分析
Biochemical Properties
Bergaptol plays a significant role in biochemical reactions, particularly in its interaction with cytochrome P450 enzymes. It has been found to inhibit the activity of cytochrome P450 2C9 (CYP2C9) and cytochrome P450 3A4 (CYP3A4) . The inhibition of these enzymes can impact the metabolism and concentrations of various drugs and toxins within the body. This compound induces time-, concentration-, and NADPH-dependent irreversible inhibition of CYP2C9 . This inhibition is mediated by a γ-ketoenal metabolite, which is responsible for the enzyme inactivation . Additionally, a glutathione conjugate was detected in an incubation mixture containing CYP2C9, this compound, NADPH, and glutathione .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to altered cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound demonstrates the lowest potency in inhibiting cytochrome P450 3A4 compared to other coumarins . The impact of this compound on cell signaling pathways and gene expression can contribute to its anti-cancer and anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. This compound acts as a mechanism-based inactivator of CYP2C9, leading to irreversible inhibition of the enzyme . This inhibition is mediated by the formation of a γ-ketoenal metabolite, which binds to the enzyme and inactivates it . The interaction with CYP3A4 also impacts the metabolism of various drugs and toxins within the body . The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism, contributing to the overall effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound induces time-dependent irreversible inhibition of CYP2C9 . This suggests that the effects of this compound may become more pronounced with prolonged exposure. Additionally, the formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound undergoes metabolic changes over time . These changes can impact the stability and degradation of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound induces concentration-dependent irreversible inhibition of CYP2C9 This suggests that higher doses of this compound may lead to more pronounced effects on enzyme inhibition The specific threshold effects and toxic or adverse effects at high doses have not been extensively studied
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving cytochrome P450 enzymes. It inhibits the activity of CYP2C9 and CYP3A4, which are involved in the metabolism of various drugs and toxins . The inhibition of these enzymes can impact metabolic flux and metabolite levels within the body. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound undergoes metabolic changes that can influence its overall effects . These metabolic pathways play a crucial role in the biochemical properties and cellular effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in drug metabolism and detoxification . These interactions can impact the localization and accumulation of this compound within cells and tissues. The formation of a glutathione conjugate suggests that this compound may be transported and distributed through glutathione-mediated pathways
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cytochrome P450 enzymes and other biomolecules. This compound is known to inhibit the activity of CYP2C9 and CYP3A4, which are localized in the endoplasmic reticulum of cells . This suggests that this compound may be localized in the endoplasmic reticulum, where it can interact with these enzymes and exert its effects. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound may undergo post-translational modifications that direct it to specific compartments or organelles
准备方法
合成路线和反应条件
香豆素-5-羟基香豆素可以通过多种化学路线合成。一种常见的方法是补骨脂素的羟基化。该反应通常需要在受控条件下使用氢氧化剂,例如过氧化氢或过酸。 该反应在二氯甲烷或乙腈等有机溶剂中进行,温度保持在 0-25°C 左右,以确保在 C-5 位选择性羟基化 .
工业生产方法
香豆素-5-羟基香豆素的工业生产通常涉及从天然来源,尤其是柑橘类水果中提取。提取过程包括以下步骤:
收获: 收获柑橘类水果并清洗。
提取: 使用蒸汽蒸馏或冷榨法提取精油。
分离: 通过色谱技术(例如高效液相色谱 (HPLC))从精油中分离香豆素-5-羟基香豆素。
化学反应分析
反应类型
香豆素-5-羟基香豆素会发生各种化学反应,包括:
氧化: 香豆素-5-羟基香豆素可以使用氧化剂(例如高锰酸钾或三氧化铬)氧化形成补骨脂素 (5-甲氧基补骨脂素)。
还原: 使用还原剂(如硼氢化钠)还原香豆素-5-羟基香豆素可以得到二氢香豆素-5-羟基香豆素。
常用试剂和条件
氧化: 室温下酸性介质中的高锰酸钾。
还原: 0-5°C 甲醇中的硼氢化钠。
主要产物
氧化: 补骨脂素 (5-甲氧基补骨脂素)
还原: 二氢香豆素-5-羟基香豆素
取代: 取决于所用亲核试剂的各种取代呋喃香豆素.
相似化合物的比较
香豆素-5-羟基香豆素与其他类似的呋喃香豆素进行比较,例如:
补骨脂素 (5-甲氧基补骨脂素): 与香豆素-5-羟基香豆素不同,补骨脂素在 C-5 位有一个甲氧基而不是一个羟基。补骨脂素的光毒性更强,用于治疗皮肤疾病的光疗。
花椒毒素 (8-甲氧基补骨脂素): 花椒毒素在 C-8 位有一个甲氧基,也用于光疗。与香豆素-5-羟基香豆素相比,它具有不同的药代动力学特性。
香豆素-5-羟基香豆素因其在 C-5 位的特定羟基化而具有独特性,与其他呋喃香豆素相比,它赋予其独特的药理特性和较低的光毒性 .
属性
IUPAC Name |
4-hydroxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHDGJRTUSBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197564 | |
| Record name | Bergaptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bergaptol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-60-2 | |
| Record name | Bergaptol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bergaptol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergaptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bergaptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 486-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERGAPTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC8ANI30F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bergaptol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

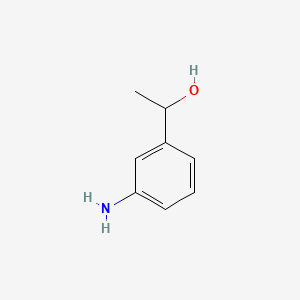
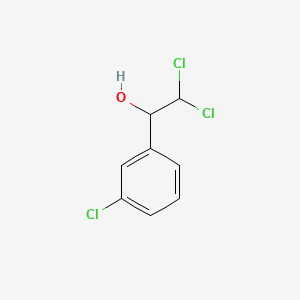
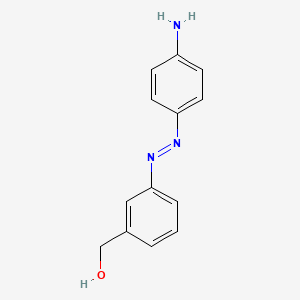
![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)


